AZD2461 was synthesized as part of a research initiative aimed at developing next-generation PARP inhibitors that could address limitations observed with existing agents like olaparib. The compound is classified under PARP inhibitors, which are utilized in cancer treatment due to their ability to exploit the DNA repair deficiencies in certain tumor types, particularly those with BRCA mutations or homologous recombination deficiencies .
The synthesis of AZD2461 involves several key steps that highlight its complex chemical structure. The initial stage begins with the treatment of commercially available hydroxyl amines with sodium hydride, followed by an alkylation reaction using a specific alkylating reagent in dimethylformamide. Subsequent steps include Boc-deprotection and coupling reactions using reagents like 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran .
The detailed synthetic pathway is crucial for understanding how modifications can impact the drug's efficacy and safety profile.
AZD2461 exhibits a complex molecular structure characterized by a phthalazinone core, which is similar to that of olaparib but modified to enhance its pharmacological properties. The molecular formula is CHFNO, and it features multiple functional groups that facilitate interactions with target enzymes.
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, function as critical DNA damage sensors. Upon detecting single-strand breaks (SSBs), they catalyze poly(ADP-ribosyl)ation (PARylation) of nuclear proteins, recruiting repair factors like XRCC1 for base excision repair (BER). This process prevents SSB conversion into lethal double-strand breaks (DSBs) during DNA replication [1] [7]. PARP1 hyperactivation depletes cellular NAD+ and ATP, triggering necrosis under excessive DNA damage [1]. PARP3, though less studied, contributes to DSB repair and mitotic regulation [4].
Synthetic lethality exploits simultaneous genetic vulnerabilities: BRCA1/2-deficient cells lack homologous recombination (HR) repair, making them dependent on PARP-mediated backup pathways. PARP inhibition in HR-deficient cells causes:
Preclinically, BRCA-mutant cells exhibit >90-fold greater sensitivity to PARP inhibitors than wild-type cells [1]. This underpins targeted therapy for cancers with BRCA mutations or broader homologous recombination deficiency (HRD).
First-generation PARP inhibitors (e.g., 3-aminobenzamide) lacked potency and specificity. Modern PARP inhibitors evolved through three phases:
Table 1: Clinically Developed PARP Inhibitors
Inhibitor | Developer | Key Indications |
---|---|---|
Olaparib | AstraZeneca | Ovarian, breast, pancreatic cancer |
Rucaparib | Clovis Oncology | Ovarian cancer |
Niraparib | TESARO/GSK | Ovarian cancer |
Talazoparib | Pfizer | Breast cancer |
AZD2461 | AstraZeneca | Preclinical (resistant tumors) |
Olaparib became the first FDA-approved PARP inhibitor in 2014 for BRCA-mutant ovarian cancer [3] [8]. Despite efficacy, resistance emerged via P-glycoprotein (Pgp) overexpression, reducing intracellular drug accumulation [4].
AZD2461 emerged as a next-generation inhibitor designed to circumvent Pgp-mediated efflux:
Table 2: Overcoming Resistance with AZD2461
Parameter | Olaparib | AZD2461 | Significance |
---|---|---|---|
Pgp substrate | Yes | No | Avoids efflux-mediated resistance |
IC50 PARP1 | 5 nM | 5 nM | Equivalent target potency |
In vivo efficacy | Limited in Pgp+ tumors | Active in Pgp+ models | Addresses key resistance mechanism |
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